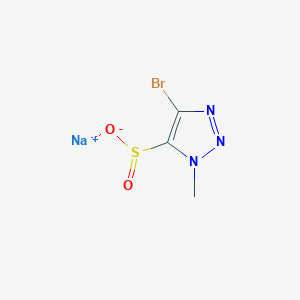

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a sulfinate group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the triazole ring. The resulting 4-bromo-1-methyl-1H-1,2,3-triazole is then reacted with a sulfinate source, such as sodium sulfinate, under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkynes or azides to form larger heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Cycloaddition Reactions: Copper(I) catalysts and azides or alkynes are used under mild conditions.

Major Products

Substitution Reactions: Products include 4-substituted triazoles.

Oxidation Reactions: Products include sulfonates.

Reduction Reactions: Products include sulfides.

Cycloaddition Reactions: Products include larger heterocyclic compounds.

Scientific Research Applications

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets. The bromine atom and the sulfinate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the triazole ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinate group, making it less reactive in certain chemical reactions.

1-Methyl-1H-1,2,3-triazole-5-sulfinate: Lacks the bromine atom, affecting its electrophilic properties.

4,5-Dibromo-1-methyl-1H-1,2,3-triazole: Contains an additional bromine atom, increasing its reactivity in substitution reactions.

Uniqueness

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is unique due to the presence of both the bromine atom and the sulfinate group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its significance in scientific research .

Biological Activity

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound within the triazole family, known for its diverse biological activities. This article explores its biological effects, particularly in the context of anticancer properties, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom and a sulfinyl group. The presence of the triazole moiety is significant as it is associated with a wide range of biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Sodium 4-bromo-1-methyl-1H-triazole | 5.19 | HCT116 |

| Melampomagnolide B | 4.93 | HCT116 |

| Oridonin | 2.70 | Eca109 |

The compound was effective in reducing cell viability and inducing apoptosis as evidenced by flow cytometry analyses showing increased annexin V-positive cells post-treatment .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of NF-kB Activation : The compound decreases DNA binding activity of NF-kB by inhibiting p65 phosphorylation mediated by IKK-b, leading to increased levels of IkBα and reduced NF-kB activation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels were observed in treated cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. This compound has shown promising results against various microbial strains.

Antifungal and Antiviral Properties

Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis. Studies indicate that sodium 4-bromo derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus species . Additionally, research suggests potential antiviral effects against certain viruses, although specific data on sodium 4-bromo is limited.

Structure-Activity Relationship (SAR)

Understanding the SAR of sodium 4-bromo-1-methyl-1H-1,2,3-triazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the triazole ring can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases anticancer potency |

| Sulfinyl group presence | Enhances antimicrobial properties |

| Alkyl substitutions | Alters solubility and bioavailability |

Properties

Molecular Formula |

C3H3BrN3NaO2S |

|---|---|

Molecular Weight |

248.04 g/mol |

IUPAC Name |

sodium;5-bromo-3-methyltriazole-4-sulfinate |

InChI |

InChI=1S/C3H4BrN3O2S.Na/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

SUZVUWXLNLLZPA-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=C(N=N1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.